Cas no 67292-68-6 (2-(5-methoxy-2-methyl-1h-indol-3-yl)-n,n-dimethylethanamine)
67292-68-6 structure
Product Name:2-(5-methoxy-2-methyl-1h-indol-3-yl)-n,n-dimethylethanamine
Numéro CAS:67292-68-6
Le MF:C14H20N2O
Mégawatts:232.321403503418
CID:1721662
PubChem ID:49756
Update Time:2025-05-20
2-(5-methoxy-2-methyl-1h-indol-3-yl)-n,n-dimethylethanamine Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine
- INDOLE, 3-(2-(DIMETHYLAMINO)ETHYL)-5-METHOXY-2-METHYL-
- Methyl-2-methoxy-5-N-dimethyltryptamine
- 4365 CT
- [2-(5-Methoxy-2-methyl-indol-3-yl)-aethyl]-dimethyl-amin
- AC1Q56LA
- BRN 0179917
- 2-methyl-5-methoxy-N,N-dimethyltryptamine
- CHEMBL7143
- N,N-dimethyl-2-(5-methoxy-2-methylindol-3-yl)ethylamine
- SureCN5766124
- [2-(5-methoxy-2-methyl-indol-3-yl)-ethyl]-dimethyl-amine
- AC1L2MB5
- N,N-dimethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine
- SCHEMBL5766124
- 5-Methoxy-N,N,2-trimethyl-1H-indole-3-ethanamine
- 5-MEO-TMT
- PD151074
- 2-(5-METHOXY-2-METHYL-H-INDOL-3-YL)-N,N-DIMETHYLETHANAMINE
- 5-MEO-2-TMT
- 5-methoxy-2-methyl-n,n-dimethyltryptamine
- 5-Methoxy-2,N,N-trimethyltryptamine
- [2-(5-Methoxy-2-methyl-1H-indol-3-yl)-ethyl]-dimethyl-amine (C2H2O)
- BDBM50085972
- DTXSID10217627
- Q4639619
- NS00100956
- XZ2CCP18I2
- N,N-DIMETHYL-2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYLAMINE
- [2-(5-Methoxy-2-methyl-1H-indol-3-yl)-ethyl]-dimethyl-amine
- [2-(5-Methoxy-2-methyl-1H-indol-3-yl)-ethyl]-dimethyl-ammonium
- 67292-68-6
- INDAPEX
- PDSP1_001416
- PDSP2_001400
- 5-MeO-2,N,N-trimethyltryptamine
- UNII-XZ2CCP18I2
- 4-22-00-05694 (Beilstein Handbook Reference)
- 1H-Indole-3-ethanamine, 5-methoxy-N,N,2-trimethyl-
- 5-MEO-2,N,N-TMT
- 2-(5-methoxy-2-methyl-1h-indol-3-yl)-n,n-dimethylethanamine
-
- Piscine à noyau: 1S/C14H20N2O/c1-10-12(7-8-16(2)3)13-9-11(17-4)5-6-14(13)15-10/h5-6,9,15H,7-8H2,1-4H3
- La clé Inchi: ACEHBQPPDDGCGZ-UHFFFAOYSA-N
- Sourire: O(C)C1C=CC2=C(C=1)C(=C(C)N2)CCN(C)C
Propriétés calculées
- Qualité précise: 232.15800
- Masse isotopique unique: 232.157563266g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 4
- Complexité: 244
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 28.3Ų
Propriétés expérimentales
- Dense: 1.0151 (rough estimate)
- Point d'ébullition: 374.49°C (rough estimate)
- Indice de réfraction: 1.5110 (estimate)
- Le PSA: 28.26000
- Le LogP: 2.58900
2-(5-methoxy-2-methyl-1h-indol-3-yl)-n,n-dimethylethanamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00FCQJ-1mg |
5-MeO-2,N,N-trimethyltryptamine |
67292-68-6 | ≥98% | 1mg |
$160.00 | 2024-04-22 | |
| 1PlusChem | 1P00FCQJ-5mg |
5-MeO-2,N,N-trimethyltryptamine |
67292-68-6 | ≥98% | 5mg |
$477.00 | 2024-04-22 | |
| A2B Chem LLC | AH15547-1mg |
5-MeO-2,N,N-trimethyltryptamine |
67292-68-6 | ≥98% | 1mg |
$100.00 | 2024-04-19 | |
| A2B Chem LLC | AH15547-5mg |
5-MeO-2,N,N-trimethyltryptamine |
67292-68-6 | ≥98% | 5mg |
$346.00 | 2024-04-19 |
2-(5-methoxy-2-methyl-1h-indol-3-yl)-n,n-dimethylethanamine Littérature connexe
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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